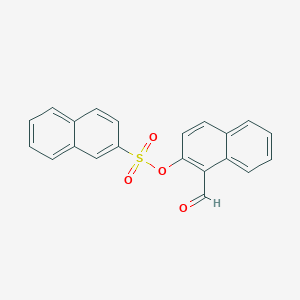

1-formyl-2-naphthyl 2-naphthalenesulfonate

Vue d'ensemble

Description

Naphthalene derivatives are significant in various chemical research areas due to their unique structural and electronic properties. These compounds serve as building blocks for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and materials with specific functionalities.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions, including the formation of naphthol compounds through three-component reactions catalyzed by acids or microwave-assisted methods for synthesizing arylthio naphthalen-2-ols with antimicrobial activity (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009); (Anjaiah, Nagamani, Lincoln, & Ashok, 2017).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated using various spectroscopic methods, including NMR and mass spectrometry. These techniques provide insights into the substitution patterns and the electronic environment of the naphthalene core.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including oxidations, reductions, and electrophilic substitutions. Their chemical properties are influenced by substituents on the naphthalene ring, which can alter reactivity and stability (Ripa, Hallberg, & Sandström, 1997).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, boiling points, and solubility, depend on the nature of the substituents. These properties are crucial for determining the compounds' applicability in different chemical and industrial processes.

Chemical Properties Analysis

Naphthalene derivatives exhibit a wide range of chemical properties, including acidity, basicity, and photoreactivity. These properties are key to understanding their behavior in chemical reactions and their potential applications in materials science and pharmaceuticals.

- (Anary‐Abbasinejad, Akhavan, & Hassanabadi, 2009)

- (Anjaiah, Nagamani, Lincoln, & Ashok, 2017)

- (Ripa, Hallberg, & Sandström, 1997)

Applications De Recherche Scientifique

Environmental Applications

One study focused on the solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This research highlighted the environmental impact of naphthalenesulfonates, including 2-naphthalenesulfonate, as major pollutants in wastewater treatment plants and textile and tannery industries. The study provided insights into methods for enriching and detecting these compounds in industrial wastewaters, contributing to pollution control efforts (Alonso, Castillo, & Barceló, 1999).

Materials Science

In materials science, the photocatalytic degradation of naphthalenesulfonate, specifically 1,5-naphthalenedisulfonate, on colloidal titanium dioxide was investigated. The study offered a comprehensive analysis of the degradation process, identifying intermediates and proposing degradation pathways. This research contributes to understanding how photocatalytic processes can be applied to the degradation of persistent organic pollutants in the environment (Szabó-Bárdos, Zsilák, Lendvay, Horváth, Markovics, Hoffer, & Törő, 2008).

Organic Chemistry

Research in organic chemistry explored the effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes. This study employed calorimetric and computational methods to understand the properties of naphthalene derivatives, providing valuable information for the synthesis and application of these compounds in various chemical reactions (Silva, Freitas, & Ribeiro da Silva, 2014).

Propriétés

IUPAC Name |

(1-formylnaphthalen-2-yl) naphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-14-20-19-8-4-3-6-16(19)10-12-21(20)25-26(23,24)18-11-9-15-5-1-2-7-17(15)13-18/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBJDLHXMQGGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C4=CC=CC=C4C=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)

![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)

![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)

![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)